Home > Products > Screening Compounds P89991 > Iodohippuric acid I-125
Iodohippuric acid I-125 - 58861-30-6

Iodohippuric acid I-125

Catalog Number: EVT-13886167
CAS Number: 58861-30-6
Molecular Formula: C9H8INO3
Molecular Weight: 303.07 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Iodohippuric acid I-125 is classified as a radiopharmaceutical and is categorized under organoiodine compounds. Its primary source is synthesized through chemical reactions involving iodinated benzoic acid derivatives and glycine. The compound is typically administered intravenously for diagnostic imaging purposes.

Synthesis Analysis

Methods and Technical Details

The synthesis of iodohippuric acid I-125 involves several key steps:

  1. Preparation of m-Iodohippuric Acid: The initial step includes the reaction of m-iodobenzoic acid with glycine using a Schotten-Baumann reaction, where m-iodobenzoyl chloride reacts with glycine in an alkaline medium. The resulting m-iodohippuric acid can then be labeled with iodine-125.
  2. Labeling Process: The labeling of m-iodohippuric acid with iodine-125 is performed by mixing the compound with a carrier-free solution of sodium iodide I-125. This mixture is evaporated to dryness, followed by heating to facilitate isotopic exchange at elevated temperatures (typically between 160°C to 162°C) for a specified duration (20 to 40 minutes).
  3. Purification: After cooling, the product is dissolved in dilute sodium hydroxide and subsequently precipitated by acidification with hydrochloric acid. The final product undergoes recrystallization from a mixture of ethanol, water, and isopropyl ether to yield pure iodohippuric acid I-125 crystals .
Molecular Structure Analysis

Structure and Data

Iodohippuric acid I-125 has the following structural characteristics:

  • Chemical Formula: C9H8INO3
  • Molar Mass: 305.071 g/mol
  • Structural Features: The compound features an aromatic ring structure with an iodine atom substituted at the ortho position relative to the carboxylic acid group. This substitution enhances its properties for renal imaging due to the radioactive nature of iodine-125.

The structural formula can be represented as follows:

C9H8INO3\text{C}_9\text{H}_8\text{I}\text{N}\text{O}_3
Chemical Reactions Analysis

Reactions and Technical Details

Iodohippuric acid I-125 participates in several chemical reactions relevant to its use as a radiopharmaceutical:

  1. Isotopic Exchange Reactions: The isotopic exchange between iodine-127 and iodine-125 occurs rapidly, particularly in molten ammonium acetate at elevated temperatures (120°C). This reaction is characterized by nucleophilic substitution mechanisms .
  2. Radiochemical Yield: The efficiency of labeling iodohippuric acid with iodine-125 can achieve yields between 98% to 99.9%, indicating high efficacy in producing the radiolabeled compound suitable for medical applications .
Mechanism of Action

Process and Data

The mechanism of action for iodohippuric acid I-125 primarily revolves around its renal clearance properties:

  1. Renal Function Assessment: Upon intravenous administration, iodohippuric acid I-125 is rapidly cleared from the bloodstream by the kidneys. It undergoes tubular secretion, allowing for effective measurement of renal plasma flow.
  2. Imaging Technique: The emitted gamma radiation from iodine-125 enables visualization through gamma cameras, providing functional images that reflect kidney activity and health status .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Iodohippuric acid I-125 exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as colorless crystals post-purification.
  • Solubility: Highly soluble in water due to its ionic nature when dissociated as sodium iodohippurate.
  • Melting Point: Approximately 156.3°C .

Relevant Data or Analyses

The compound's behavior under various conditions has been studied extensively, revealing insights into its stability and interaction with biological systems.

Applications

Scientific Uses

Iodohippuric acid I-125 serves critical roles in various scientific applications:

  1. Renal Imaging: It is primarily used in nuclear medicine for renal imaging studies, enabling clinicians to assess kidney function effectively.
  2. Pharmacokinetic Studies: Researchers utilize this compound in pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion processes related to renal function.
  3. Diagnostic Tool: As a diagnostic agent, it helps detect abnormalities in kidney function, aiding in the diagnosis of conditions such as renal artery stenosis or acute kidney injury .
Historical Development and Evolution of Iodohippuric Acid I-125 as a Radiopharmaceutical

Transition from I-131 to I-125 Labeling: Rationale and Technological Advancements

The development of iodohippuric acid radiopharmaceuticals underwent a significant evolution with the transition from iodine-131 (I-131) to iodine-125 (I-125) labeling. I-131-labeled ortho-iodohippurate (OIH), introduced in the 1960s, enabled simplified measurement of effective renal plasma flow (ERPF) as an analog of para-aminohippuric acid (PAH). However, I-131-OIH presented substantial clinical limitations due to its physical properties: a high-energy 364-keV photon emission and relatively long 8-day physical half-life. These characteristics resulted in suboptimal imaging resolution and delivered relatively high radiation doses to kidneys and thyroid tissues, particularly in patients with impaired renal function [1] [4].

The search for improved renal agents led to the adoption of I-125 labeling (half-life: 59.4 days), which offered a dramatically different emission profile. I-125 decays by electron capture, emitting low-energy (27-35 keV) gamma photons and characteristic X-rays rather than high-energy particulate radiation [4] [7]. This transition represented a technological advancement in radiation safety, as the lower energy emissions significantly reduced radiation exposure to patients while maintaining sufficient detectability with gamma-camera systems. The "radiation cocktail" approach combining I-125-hippuran with other agents further minimized radiation risks while maintaining diagnostic capability [5]. Production of I-125 involved neutron irradiation of xenon-124 in nuclear reactors, followed by chemical separation—a process that became increasingly optimized for radiopharmaceutical purity during the 1970s [7].

Table: Comparative Properties of Iodine Isotopes in Hippuran Labeling

IsotopeHalf-LifePrimary Photon EnergyClinical AdvantagesClinical Limitations
I-1318 days364 keVEstablished methodologyHigh radiation dose; Suboptimal imaging; Thyroid exposure risk
I-12559.4 days27-35 keVReduced radiation dose; Lower energy suitable for imagingLonger half-life requires careful handling; Limited tissue penetration
I-12313.2 hours159 keVIdeal energy for imagingHigher cost; Limited availability historically

Role in Nephrology and Urology: Early Adoption and Clinical Validation

I-125-hippuran emerged as a transformative agent in renal functional assessment during the 1970s, particularly for measuring effective renal plasma flow (ERPF). Its mechanism relied on the same physiological principles as its predecessor, I-131-hippuran: rapid glomerular filtration combined with efficient tubular secretion via organic anion transporters in the proximal tubule [1] [8]. The validation of I-125-hippuran occurred through rigorous comparative studies against the gold standard PAH clearance method. A seminal study involving 111 patients across a spectrum of renal function (normal to advanced failure) demonstrated a statistically significant correlation between PAH clearance (CPAH) and I-125-hippuran clearance (COIH), described by the equation: CPAH = 1.11 × COIH [1] [3]. Despite this correlation, the substantial scatter of individual observations (±43.7 mL/min) indicated limitations in interchangeable use for precise ERPF quantification.

The clinical adoption accelerated with validation in specialized populations. In patients with renal artery stenosis, I-125-hippuran renography demonstrated exceptional accuracy in quantifying divided renal function compared to invasive ureteric catheterization studies (correlation coefficient: r=0.76, p<0.001) [10]. Its non-invasive nature made it particularly valuable for serial assessments of renal perfusion in cardiac populations, including those with left ventricular dysfunction or post-myocardial infarction, where it reliably detected captopril-induced changes in renal perfusion [6]. The translation from autoradiographic studies in animal models (demonstrating rapid proximal tubular uptake) to human applications cemented its role in functional nephrourology before being gradually superseded by technetium-99m labeled agents [8].

Table: Key Clinical Validation Studies of I-125-Hippuran

Study PopulationComparison MethodCorrelation Coefficient (r)Key FindingReference
111 patients (normal to renal failure)PAH clearance0.92 (p<0.00001)Systematic underestimation by I-125-hippuran [3]
Chronic heart failure (n=10)PAH clearance0.92 (p<0.00001)Valid for captopril-mediated flow changes [6]
Post-myocardial infarction (n=20)PAH clearance0.54 (p=0.01)Reduced reliability with thrombolytics/aspirin [6]
Renal artery stenosis (n=12)Ureteric catheterization0.76 (p<0.001)Accurate divided renal function assessment [10]

Comparative Analysis with Para-Aminohippuric Acid (PAH) for Renal Plasma Flow Measurement

The relationship between I-125-hippurate and para-aminohippuric acid (PAH) represents a cornerstone in the understanding of renal tracer kinetics. Biochemically, both molecules share a hippuric acid backbone, but differ in their functional groups: PAH contains a para-positioned amino group, while ortho-iodohippurate (OIH) substitutes iodine at the ortho position. This structural difference profoundly influences their pharmacokinetics. While PAH remains the gold standard for ERPF measurement due to its near-complete (≈90%) renal extraction, I-125-OIH demonstrates substantially lower renal extraction efficiency at approximately 74% [1] [3]. This discrepancy explains the consistent underestimation of true ERPF by OIH clearance methods, quantified as approximately 50-60% of PAH clearance in multiple studies [1] [6].

The clearance gap between the two agents cannot be fully explained by competitive tubular transport mechanisms. Experimental evidence demonstrated that adding unlabeled OIH carrier to I-125-hippuran did not significantly alter the clearance ratio (CPAH = 1.13 × COIH versus 1.11 without carrier), suggesting intrinsic differences in transport affinity rather than saturation effects [3]. Protein binding emerges as a critical variable: while PAH exhibits minimal plasma protein binding, approximately 75-90% of I-125-hippuran binds to plasma proteins, restricting its immediate availability for tubular secretion [1]. This difference became particularly evident in patients with impaired renal function, where altered protein binding kinetics further widened the clearance discrepancy. The practical consequence was that while I-125-hippuran effectively monitored relative changes in renal perfusion (e.g., captopril-induced shifts in chronic heart failure), it proved less reliable than PAH for detecting absolute ERPF increments in therapeutic interventions [6].

Table: Biochemical and Functional Comparison of Renal Flow Tracers

ParameterPara-Aminohippuric Acid (PAH)I-125-HippuranPhysiological Implication
Molecular Weight194.2 Da325.1 DaHigher molecular weight may affect filtration/secretion kinetics
Renal Extraction≈90%≈74%Gold standard vs. underestimation of true ERPF
Protein BindingMinimal75-90%Reduced bioavailable fraction for tubular secretion
Plasma ClearanceDirect ERPF measurement≈50-60% of PAH clearanceRequires correction factors for ERPF estimation
Handling by TubulesSecretion > FiltrationPrimarily tubular secretionSimilar transport mechanisms (OAT system)

Challenges and Technological Evolution

Despite its clinical utility, I-125-hippuran faced significant methodological challenges. Reproducibility concerns emerged prominently in longitudinal functional assessments; studies demonstrated that plasma sample-based clearance measurements exhibited insufficient precision to reliably evaluate changes after surgical interventions or chemotherapy [1]. The limitations became particularly evident in specific patient populations: post-myocardial infarction patients receiving thrombolytics or aspirin exhibited reversed clearance relationships (I-125-OIH > PAH) and poorer correlation between methods (r=0.54), suggesting pharmacological interference with tubular transport mechanisms [6]. Furthermore, the emergence of technetium-99m mercaptoacetyltriglycine (MAG3) in the 1980s offered superior imaging characteristics combined with lower radiation exposure, gradually displacing radioiodinated hippurates from routine clinical use [1]. Nevertheless, I-125-hippuran retains historical significance as a pivotal development in nuclear nephrology that established the feasibility of isotopic ERPF measurement while highlighting the intricate relationships between molecular structure, protein binding, and renal tracer extraction efficiency.

Properties

CAS Number

58861-30-6

Product Name

Iodohippuric acid I-125

IUPAC Name

2-[(2-(125I)iodanylbenzoyl)amino]acetic acid

Molecular Formula

C9H8INO3

Molecular Weight

303.07 g/mol

InChI

InChI=1S/C9H8INO3/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13)/i10-2

InChI Key

CORFWQGVBFFZHF-CKWBHOIGSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)O)I

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)O)[125I]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.